molecular formula C16H21N5 B1396341 2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine CAS No. 1333960-57-8

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine

Cat. No.: B1396341
CAS No.: 1333960-57-8
M. Wt: 283.37 g/mol
InChI Key: VLJFESVWIBKZDL-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and a pyrimidine ring with a methyl group at the 6th position and an amine group at the 4th position. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and other scientific disciplines.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases, which are crucial for metabolic processes. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been observed to interact with certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling cascades, leading to changes in cellular behavior such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and energy production within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to specific receptor sites on enzymes, leading to either the inhibition or activation of their catalytic activity. Additionally, this compound can influence the transcriptional machinery within cells, resulting in altered gene expression patterns that contribute to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of neurotransmitter systems or anti-inflammatory properties. At higher doses, it can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with dosage variations. These findings underscore the importance of dosage optimization in preclinical studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions highlight the compound’s role in regulating cellular energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier proteins, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For instance, its presence in the nucleus may affect gene expression, while its localization in mitochondria can impact cellular energy production and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperazine, which can be synthesized by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting 1-benzylpiperazine is then reacted with 2-chloro-6-methylpyrimidine under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine stands out due to its unique combination of a piperazine and pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-13-11-15(17)19-16(18-13)21-9-7-20(8-10-21)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJFESVWIBKZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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